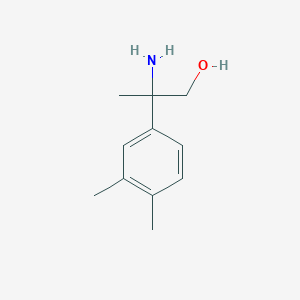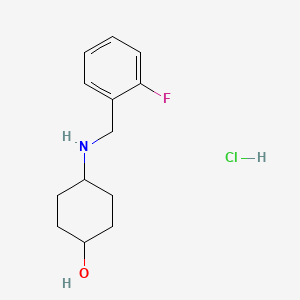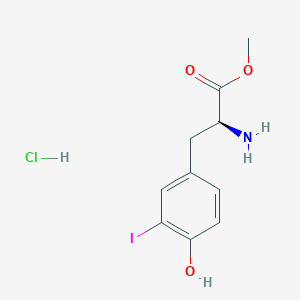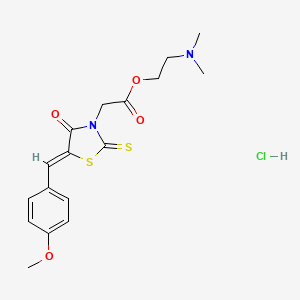
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Compound Characterization
In the domain of organic synthesis, compounds with similar structural frameworks to "N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide" have been synthesized and characterized, demonstrating the utility of these molecules in exploring new chemical entities. For instance, the synthesis and characterization of related compounds have been reported, showcasing their potential in generating novel molecules with specific properties, such as non-linear optical (NLO) behaviors and anticancer activities through interactions with biological targets like tubulin (Jayarajan et al., 2019).
Computational Chemistry and Molecular Docking
Computational studies and molecular docking analyses have been utilized to predict the biological activity and potential pharmacological applications of compounds structurally akin to "this compound." Such studies help in understanding the molecular interactions and binding modes of these compounds with biological targets, facilitating the design of molecules with desired biological activities (Jayarajan et al., 2019).
Molecular Design and Prediction of Biological Activity
The prediction of biological activity for synthesized compounds, based on their structural characteristics, is a crucial step in drug discovery and development. Research efforts in this area involve the use of computational tools to forecast the activity profiles of new molecules, guiding the selection of candidates for further experimental validation (Kharchenko et al., 2008).
Mechanism of Action
Target of Action
The compound “N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide” belongs to the class of pyrrolidine derivatives . Pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target of this compound. Pyrrolidine derivatives have been found to interact with a variety of targets, affecting multiple biochemical pathways .
Pharmacokinetics
Pyrrolidine derivatives are generally known to have good pharmacokinetic properties due to their structural features .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological target and mode of action. As a pyrrolidine derivative, it could potentially have a wide range of effects .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9,13H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCUJAQUVDDGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2612015.png)



![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2612024.png)
![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2612028.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2612030.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2612034.png)
![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)
![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)

